2-Methoxypyrimidine-5-thiol: A Comprehensive Guide to Structure, Reactivity, and Applications in Drug Discovery
2-Methoxypyrimidine-5-thiol: A Comprehensive Guide to Structure, Reactivity, and Applications in Drug Discovery
Executive Summary
2-Methoxypyrimidine-5-thiol (CAS: 1305356-30-2) is a highly versatile heterocyclic building block widely utilized in Diversity-Oriented Synthesis (DOS) and medicinal chemistry. Featuring a rigid pyrimidine core substituted with an electron-donating methoxy group and a highly nucleophilic thiol, it serves as a critical intermediate for synthesizing kinase inhibitors, allosteric modulators, and covalent warheads[1][2][3]. This technical whitepaper provides an in-depth analysis of its physical properties, structural causality, and field-proven experimental protocols designed for drug development professionals.
Chemical Identity and Physical Properties
Understanding the baseline physicochemical properties of 2-methoxypyrimidine-5-thiol is essential for predicting its behavior in complex synthetic routes and ensuring accurate stoichiometric calculations.
| Property | Specification |
| Chemical Name | 2-Methoxypyrimidine-5-thiol |
| CAS Registry Number | 1305356-30-2 |
| Molecular Formula | C5H6N2OS[4] |
| Molecular Weight | 142.18 g/mol |
| SMILES | COC1=NC=C(S)C=N1 |
| InChIKey | ZJUCJFRMQOTLFY-UHFFFAOYSA-N[5] |
| Structural Features | Pyrimidine core, C2-methoxy, C5-thiol[6] |
Structural Analysis & Mechanistic Reactivity
As a Senior Application Scientist, I approach molecular design by analyzing the electronic push-pull dynamics of the scaffold. The reactivity of 2-methoxypyrimidine-5-thiol is governed by three distinct structural domains:
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The Pyrimidine Core : The diazine ring is intrinsically electron-deficient, making it an excellent hydrogen-bond acceptor. In drug discovery, this core frequently mimics the nucleoside base of ATP, allowing it to anchor securely within the hinge region of target kinases like PI3K[1].
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The C2-Methoxy Group : The methoxy substituent at the C2 position donates electron density into the pyrimidine ring via resonance ( +M effect). This mitigates the inherent electron deficiency of the ring, stabilizing the molecule. Furthermore, under highly specific, harsh acidic or nucleophilic conditions, the methoxy group can act as a leaving group, enabling late-stage functionalization[7].
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The C5-Thiol Group : The thiol (-SH) is the primary reactive center. Due to the polarizability of sulfur, the thiolate anion is a soft, highly potent nucleophile. This enables rapid C-S bond formation (thioetherification) or oxidation to sulfonyl chlorides, a crucial step in generating sulfonamide libraries for DOS campaigns[8].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to verify the causality of the chemical transformations and prevent common failure modes, such as oxidative disulfide dimerization.
Protocol A: Selective S-Alkylation
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Objective : To synthesize a thioether intermediate without displacing the C2-methoxy group.
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Causality : Potassium carbonate ( K2CO3 ) is selected because its pKa (~10.3) is sufficient to deprotonate the aromatic thiol ( pKa ~6.5) but not strong enough to cause hydrolysis of the methoxy group, which would occur if stronger hydroxide bases were used.
Step-by-Step Methodology:
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Preparation : Dissolve 1.0 eq of 2-methoxypyrimidine-5-thiol in anhydrous DMF (0.2 M) under a strict nitrogen atmosphere. Rationale: Nitrogen prevents the oxidative dimerization of the highly reactive thiol into a disulfide.
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Deprotonation : Add 1.5 eq of anhydrous K2CO3 . Stir at room temperature for 15 minutes until the thiolate anion is fully generated.
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Alkylation : Dropwise add 1.1 eq of the target alkyl halide (e.g., benzyl bromide). Stir for 2 hours at 25°C.
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Validation Checkpoint : Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Success Criteria: Disappearance of the m/z 143 [M+H]+ peak and the appearance of the alkylated product mass[2].
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Workup : Quench the reaction with distilled water, extract with EtOAc, and wash the organic layer thoroughly with brine to remove residual DMF. Dry over Na2SO4 and concentrate under reduced pressure.
Protocol B: Oxidation to Pyrimidine-5-sulfonyl Chloride
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Objective : Convert the thiol to a sulfonyl chloride for subsequent sulfonamide library generation[8].
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Causality : Using N-Chlorosuccinimide (NCS) in the presence of dilute HCl provides a mild, controlled source of electrophilic chlorine, preventing over-oxidation or unwanted chlorination of the pyrimidine ring.
Step-by-Step Methodology:
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Preparation : Suspend 2-methoxypyrimidine-5-thiol in a mixture of MeCN and 2M HCl (ratio 4:1) and cool to 0°C using an ice bath.
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Oxidation : Slowly add 3.0 eq of NCS in portions. The reaction is highly exothermic; maintaining 0°C is critical to prevent the thermal degradation of the sensitive sulfonyl chloride product.
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Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride will appear as a distinct, less polar spot compared to the starting thiol.
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Isolation : Extract immediately with cold DCM, wash with ice water, and use the intermediate directly in the next amidation step to prevent hydrolytic degradation[8].
Applications in Medicinal Chemistry
The 2-methoxypyrimidine-5-thiol scaffold is a privileged structure in modern pharmacology, enabling the synthesis of diverse therapeutic agents:
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Kinase Inhibitors : Derivatives are heavily utilized in the synthesis of Phosphatidylinositol-3 kinase (PI3K) inhibitors. The pyrimidine ring binds the ATP pocket, while the functionalized C5-thioether extends into the affinity pocket, enhancing selectivity and inducing apoptosis in cancer cells[1].
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Allosteric Modulators : The scaffold is present in the development of SHP2 inhibitors, where the rigidity of the pyrimidine core helps lock the enzyme in its auto-inhibited conformation[2].
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Covalent Inhibitors : The thiol can be converted into a thiocyanate or disulfide warhead, enabling covalent attachment to catalytic cysteine residues (e.g., Cys145) in viral proteases like SARS-CoV-2 3CLpro[3].
Visualizations
Divergent synthesis workflow utilizing 2-methoxypyrimidine-5-thiol for API generation.
Mechanism of action for pyrimidine-thiol derived PI3K inhibitors in oncology.
Sources
- 1. TW200817411A - Pyrimidine derivative as PI3 inhibitor and use thereof - Google Patents [patents.google.com]
- 2. US20200108071A1 - Imidazopyrimidine derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 2-Methoxypyrimidine-5-thiol [sigmaaldrich.com]
- 6. evitachem.com [evitachem.com]
- 7. 931-63-5|2-Methoxypyrimidine|BLD Pharm [bldpharm.com]
- 8. Pyrimidine-5-sulfonyl chloride | 856596-17-3 | Benchchem [benchchem.com]




